molecular formula C7H7F3N2O B2677916 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1443279-54-6

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2677916
CAS RN: 1443279-54-6
M. Wt: 192.141
InChI Key: AYBNFDRVZYRQDT-UHFFFAOYSA-N
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Description

“1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound with a pyrazole core. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has an ethyl group (C2H5) attached to one of the carbon atoms and a trifluoromethyl group (CF3) attached to another carbon atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The aldehyde group (-CHO) is typically very reactive and can undergo a variety of reactions, including oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of an aldehyde group could make it polar, and the trifluoromethyl group could influence its acidity .

Scientific Research Applications

Antimicrobial and Antioxidant Agents

A study conducted by Bhat et al. (2016) developed a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The antimicrobial efficacy was further supported by in silico molecular docking studies for the inhibition of the E. coli MurB enzyme, suggesting their potential as good inhibitors (Bhat et al., 2016).

Synthesis of Pyrazolo[3,4-b]pyran Derivatives

Li et al. (2007) reported an efficient methodology for the preparation of ethyl (4S*,5R*)-4-aryl-6-hydroxy-3-methyl-6-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran-5-carboxylate derivatives through one-pot, three-component reactions. This synthesis approach provided moderate to good yields under mild conditions, showcasing the versatility of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in synthesizing complex organic structures (Li et al., 2007).

Enzyme Inhibition Studies

El-Naggar et al. (2020) utilized pyrazole-4-carbaldehyde as a starting material for synthesizing a novel series of compounds with potential as 5α-reductase and aromatase inhibitors. This research highlighted the compound's utility in developing inhibitors for these enzymes, which are therapeutic targets for conditions like prostate enlargement and estrogen-dependent cancers (El-Naggar et al., 2020).

Ultrasonic-Assisted Synthesis of Chalcones

Prasath et al. (2015) demonstrated the ultrasonic-assisted synthesis of new quinolinyl chalcones containing a pyrazole group. These compounds showed promising antimicrobial properties, with specific derivatives being the most potent against bacterial and fungal strains. This study illustrates the chemical versatility and potential biological relevance of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in synthesizing compounds with significant biological activities (Prasath et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug or a pesticide, for example, the mechanism of action would depend on the target organism or cells .

Future Directions

The future directions for this compound would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on improving its efficacy and reducing any potential side effects .

properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-2-12-6(7(8,9)10)5(4-13)3-11-12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBNFDRVZYRQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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